n-Chlorocyclopropanecarboxamide
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Overview
Description
n-Chlorocyclopropanecarboxamide is an organic compound that belongs to the class of carboxamides It is characterized by a cyclopropane ring attached to a carboxamide group, with a chlorine atom substituted at the nitrogen position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Chlorocyclopropanecarboxamide typically involves the amidation of cyclopropanecarboxylic acid with a chlorinating agent. One common method is the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the carboxamide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
n-Chlorocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted cyclopropanecarboxamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid, while reduction can produce cyclopropylamine derivatives.
Scientific Research Applications
n-Chlorocyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-Chlorocyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of target proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
n-Bromocyclopropanecarboxamide: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and applications.
Cyclopropylamine: Contains an amine group instead of a carboxamide, affecting its chemical properties and uses.
Uniqueness
n-Chlorocyclopropanecarboxamide is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets
Properties
CAS No. |
650584-40-0 |
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Molecular Formula |
C4H6ClNO |
Molecular Weight |
119.55 g/mol |
IUPAC Name |
N-chlorocyclopropanecarboxamide |
InChI |
InChI=1S/C4H6ClNO/c5-6-4(7)3-1-2-3/h3H,1-2H2,(H,6,7) |
InChI Key |
JOCYFONRVHFMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCl |
Origin of Product |
United States |
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